molecular formula C9H9ClO2 B1361155 5'-Chloro-2'-hydroxy-4'-methylacetophenone CAS No. 28480-70-8

5'-Chloro-2'-hydroxy-4'-methylacetophenone

Cat. No. B1361155
CAS RN: 28480-70-8
M. Wt: 184.62 g/mol
InChI Key: HDUSGGZSLVCDKY-UHFFFAOYSA-N
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Description

5’-Chloro-2’-hydroxy-4’-methylacetophenone is a hydroxylated aromatic acetophenone . Its iodination by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .


Synthesis Analysis

This compound can be synthesized using various methods, such as the Friedel–Crafts acylation of 4′-methylacetophenone with chloroacetyl chloride, or by the reaction of 4’-chloro-2-hydroxyacetophenone with methylmagnesium bromide.


Molecular Structure Analysis

The molecular formula of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is C9H9ClO2 . It belongs to the family of acetophenones and is commonly used as a building block in the synthesis of various chemical compounds.


Chemical Reactions Analysis

The iodination of 5’-Chloro-2’-hydroxy-4’-methylacetophenone by pyridinium iodochloride has been reported to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .


Physical And Chemical Properties Analysis

The molecular weight of 5’-Chloro-2’-hydroxy-4’-methylacetophenone is 184.62 g/mol . It appears as an off-white crystalline solid with a melting point of 68-74 ºC .

Scientific Research Applications

1. Phase Transition and Intramolecular Hydrogen Bonding

5'-Chloro-2'-hydroxy-4'-methylacetophenone (CHMA) has been studied for its phase transition properties and the existence of intramolecular hydrogen bonding. Research indicates the presence of an enol character in the compound, confirmed by X-ray diffraction and DFT calculations. A phase transition at 138 K in CHMA was investigated using methods like differential scanning calorimetry (DSC), dilatometry, and the dielectric method, offering insights into the nitro-group dynamics in ortho-hydroxy acetophenones (Filarowski et al., 2006).

2. Structural Studies and Weak Intermolecular Interactions

Structural studies of CHMA derivatives have been conducted using X-ray powder diffraction. This research explored the interplay of weak hydrogen bonds like C–H⋯O, C–H⋯π, and π⋯π interactions in forming supramolecular assemblies. These studies are crucial in understanding the molecular geometries and crystal packing in CHMA derivatives (Chattopadhyay et al., 2012).

3. Green Synthesis Methods

Research on CHMA includes developing green and convenient synthesis methods. For instance, 5-methyl-, chloro-, and bromo-substituted 2-hydroxy-acetophenones were synthesized involving acetylation and Fries rearrangement, showcasing mild conditions and environmental benefits (Gao Wen-ta, 2014).

4. Application in Colorimetric Analysis

The compound 2,4-hydroxy-5-chloro-acetophenone, closely related to CHMA, has been identified as a sensitive colorimetric reagent for iron(III) and uranyl(II) ions. Its application in inorganic analysis demonstrates the potential utility of CHMA in similar analytical processes (Banerji & Dey, 1958).

5. Antimicrobial Properties

CHMA derivatives have been synthesized and evaluated forantimicrobial activities. For instance, compounds based on 4-hydroxy-3-methylacetophenone, a variant of CHMA, demonstrated antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of CHMA in developing new antimicrobial agents (Ali & Yar, 2007).

6. Phototransformations Study

CHMA has been the subject of studies focusing on phototransformations. For instance, the conformational changes in CHMA induced by UV radiation in low-temperature matrices were analyzed using FT-IR measurements. This research provides insight into the molecular behavior of CHMA under different radiation wavelengths (Pagacz-Kostrzewa et al., 2023).

7. Synthesis and Characterization of Complexes

CHMA derivatives have been used in the synthesis and characterization of metal complexes. These studies contribute to understanding the coordination chemistry of CHMA, which is useful in developing new materials and catalysts (Mondal et al., 2009).

8. Use in Natural Product Synthesis

CHMA has been utilized in the synthesis of naturally occurring compounds. For example, its role in the synthesis of acetylchromenes demonstrates its applicability in organic synthesis and the production of natural products (Jain et al., 1979).

Future Directions

5’-Chloro-2’-hydroxy-4’-methylacetophenone may be used in the preparation of chalcones, required for the synthesis of novel pyrazoline derivatives . Further studies are needed to elucidate its structure-activity relationship, toxicity concerns, cellular basis of mode of action, and interactions with other molecules.

properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUSGGZSLVCDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344607
Record name 5'-Chloro-2'-hydroxy-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-2'-hydroxy-4'-methylacetophenone

CAS RN

28480-70-8
Record name 5'-Chloro-2'-hydroxy-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Chloro-2'-hydroxy-4'-methylacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
DS Deorha, P Gupta - … des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
… 5-chloro- 2- hydroxy-4- methylacetophenone 3, 2-acetyl-4-chloro-5-methylphenoxyacetic acid (11, R… A mixture of 5-chloro-2-hydroxy-4-methylacetophenone (5 g). anhydrous potassium …
Number of citations: 2 onlinelibrary.wiley.com
A Mahajan Hemant, RS Yamgar, CJ Patil, N CA - khadsecollege.in
… The Schiff base (CHMA2BA) was prepared by taking equimolar mixture of 5-chloro-2-hydroxy-4-methylacetophenone (CHMA) and 2-bromoaniline (2BA) were placed in 500 ml round …
Number of citations: 0 khadsecollege.in
R Bashir, S Ovais, S Yaseen, H Hamid, MS Alam… - Bioorganic & medicinal …, 2011 - Elsevier
… In the initial step chalcones (1a–m) were synthesised by reacting 5-chloro-2-hydroxy-4-methylacetophenone/5-chloro-2-methoxy-4-methylacetophenone with appropriate aldehyde in …
Number of citations: 140 www.sciencedirect.com
N Agnihotri, R Dass, JR Mehta - Analytical sciences, 1999 - Springer
… To a solution of powdered NaOR (9 g) in methanol (20 mI) kept at OC are added 5-chloro-2-hydroxy-4methylacetophenone (4.8 g) and 2-thiophenecarboxaldehyde (3.6 g); the mixture …
Number of citations: 19 link.springer.com
BS Jayashree, H Venkatachalam… - Mini-Reviews in …, 2019 - ingentaconnect.com
… [30] to obtain 5chloro-2-hydroxy-4-methylacetophenone. Further, various substituted aromatic aldehydes were reacted with 5-chloro-2hydroxy-4-methylacetophenone in the presence of …
Number of citations: 11 www.ingentaconnect.com
MS Lone, SA Nabi, FR Wani, M Garg… - Journal of …, 2023 - Taylor & Francis
… Synthesis of 5-chloro-2-hydroxy-4-methylacetophenone (3) 5-Chloro-2-hydroxy-4-methylacetophenone (3) was synthesized via Fries rearrangement of chloromethyl acetate (2). …
Number of citations: 3 www.tandfonline.com
HA Mahajan, CJ Patil, CA Nehete, SB Salve - academia.edu
… The schiff base (CHMA4CA) was prepared from 5-Chloro-2-hydroxy-4-methylacetophenone (CHMA) and 4-Chloroaniline(4CA) as per the previously reported[9-10]. It was then purified …
Number of citations: 0 www.academia.edu
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
M Ponikvar, JF Liebman - The chemistry of hydroxylamines, oximes …, 2009 - thevespiary.org
Analytical chemistry is a science with applications throughout medicine, industry, environment, and indeed, seemingly all of the sciences. Quoting from the 2007 WebSite of the Division …
Number of citations: 4 www.thevespiary.org

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